molecular formula C12H3Cl5OS B12650956 Phenoxathiin, 2,3,4,7,8-pentachloro- CAS No. 56348-75-5

Phenoxathiin, 2,3,4,7,8-pentachloro-

Katalognummer: B12650956
CAS-Nummer: 56348-75-5
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: FRPXRKBIZCNTHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenoxathiin, 2,3,4,7,8-pentachloro- is a chlorinated derivative of phenoxathiin, a sulfur-containing heterocyclic compound. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The molecular formula of Phenoxathiin, 2,3,4,7,8-pentachloro- is C12H3Cl5OS .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenoxathiin, 2,3,4,7,8-pentachloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the phenoxathiin ring .

Industrial Production Methods

Industrial production of Phenoxathiin, 2,3,4,7,8-pentachloro- typically involves large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Phenoxathiin, 2,3,4,7,8-pentachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenoxathiin, 2,3,4,7,8-pentachloro- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenoxathiin, 2,3,4,7,8-pentachloro- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The chlorinated positions on the phenoxathiin ring enhance its reactivity and binding affinity to target molecules, contributing to its biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenoxathiin, 2,3,4,7,8-pentachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

56348-75-5

Molekularformel

C12H3Cl5OS

Molekulargewicht

372.5 g/mol

IUPAC-Name

2,3,4,7,8-pentachlorophenoxathiine

InChI

InChI=1S/C12H3Cl5OS/c13-4-1-7-8(2-5(4)14)19-9-3-6(15)10(16)11(17)12(9)18-7/h1-3H

InChI-Schlüssel

FRPXRKBIZCNTHU-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C(=C3O2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.